1,5lambda6,4,8-Oxathiadiazecane-5,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5lambda6,4,8-Oxathiadiazecane-5,5-dione is a chemical compound with a unique structure that includes both sulfur and nitrogen atoms within a heterocyclic ring
Vorbereitungsmethoden
The synthesis of 1,5lambda6,4,8-Oxathiadiazecane-5,5-dione typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate sulfur and nitrogen-containing precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
1,5lambda6,4,8-Oxathiadiazecane-5,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents and conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions. .
Wissenschaftliche Forschungsanwendungen
1,5lambda6,4,8-Oxathiadiazecane-5,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,5lambda6,4,8-Oxathiadiazecane-5,5-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,5lambda6,4,8-Oxathiadiazecane-5,5-dione can be compared with other similar compounds such as:
1,5lambda6,2-Oxathiazepane-5,5-dione: Similar in structure but with different chemical properties and applications.
1,5lambda6,4,8-Oxathiadiazecane-5,5,9-trione: Another related compound with distinct reactivity and uses. The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer unique chemical and physical properties .
Eigenschaften
Molekularformel |
C6H14N2O3S |
---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
1,5,4,8-oxathiadiazecane 5,5-dioxide |
InChI |
InChI=1S/C6H14N2O3S/c9-12(10)6-3-7-1-4-11-5-2-8-12/h7-8H,1-6H2 |
InChI-Schlüssel |
FGZORSCFTCIWJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCNS(=O)(=O)CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.